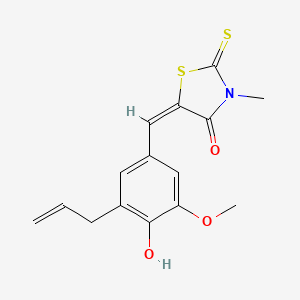![molecular formula C17H22N4O2S B5205251 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)
2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, commonly known as EMD 57283, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors.
Mechanism of Action
EMD 57283 selectively inhibits 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide by binding to the active site of the enzyme. 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide plays a crucial role in regulating the pH of tumor cells, which is necessary for their survival and growth. By inhibiting 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, EMD 57283 disrupts the pH regulation of tumor cells, leading to their death.
Biochemical and Physiological Effects:
EMD 57283 has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer, renal cell carcinoma, and lung cancer. EMD 57283 has also been shown to sensitize tumor cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
EMD 57283 is a selective inhibitor of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, which makes it a valuable tool for studying the role of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide in cancer biology. However, EMD 57283 has some limitations for lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, EMD 57283 has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Future Directions
There are several future directions for the study of EMD 57283. One direction is to develop more potent and selective inhibitors of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide. Another direction is to study the combination of EMD 57283 with other therapies, such as chemotherapy and immunotherapy. Additionally, the role of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide in other diseases, such as osteoporosis and glaucoma, could be studied using EMD 57283 as a tool. Finally, the development of imaging agents that target 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide could improve the diagnosis and monitoring of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide-expressing tumors.
Synthesis Methods
The synthesis of EMD 57283 involves the reaction between 2-ethyl-5-nitro-N-methylbenzenesulfonamide and 6-(1-pyrrolidinyl)-3-pyridazinecarboxylic acid. The reaction is catalyzed by triethylamine and is carried out in acetonitrile at room temperature. The resulting product is then purified by column chromatography to obtain pure EMD 57283.
Scientific Research Applications
EMD 57283 has been extensively studied for its potential therapeutic applications in cancer treatment. 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is overexpressed in many solid tumors, including renal cell carcinoma, breast cancer, and lung cancer. By selectively inhibiting 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, EMD 57283 has the potential to inhibit tumor growth and metastasis.
properties
IUPAC Name |
2-ethyl-N-methyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-13-6-7-14(12-16(13)24(22,23)18-2)15-8-9-17(20-19-15)21-10-4-5-11-21/h6-9,12,18H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHRHSRINOFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-N-methyl-5-[6-(pyrrolidin-1-YL)pyridazin-3-YL]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)
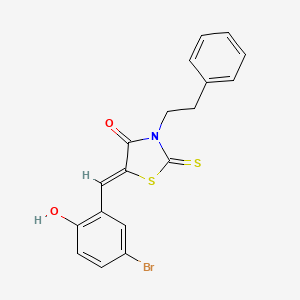
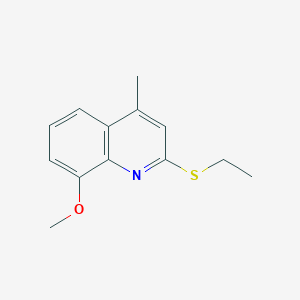

![1-{[1-({6-[methyl(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5205185.png)
![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
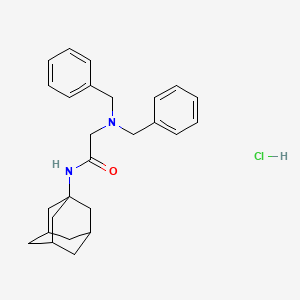
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
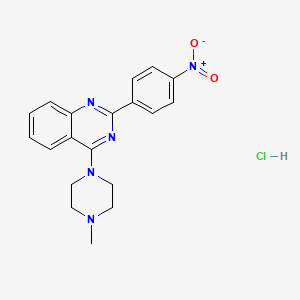
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)

